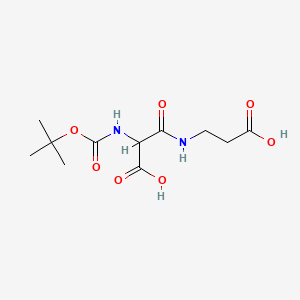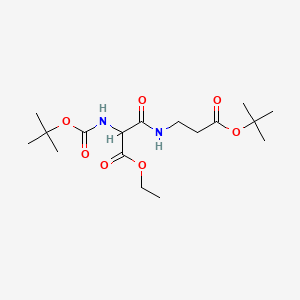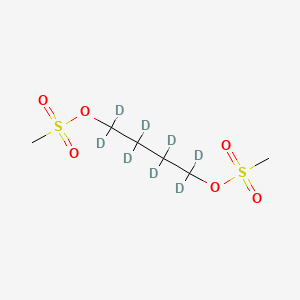
Busulfan-d8
Vue d'ensemble
Description
- Il provoque des dommages à l'ADN en réticulant les brins d'ADN et les protéines, perturbant finalement les processus cellulaires.
- Le busulfan est immunosuppresseur et myéloablatif, ce qui signifie qu'il supprime le système immunitaire et cible les cellules de la moelle osseuse.
Busulfan-d8:
Busulfan: est un agent antinéoplasique alkylant efficace utilisé dans le traitement du cancer.
Méthodes De Préparation
Voies de synthèse: Le Busulfan-d8 peut être synthétisé par des méthodes d'échange de deutérium, où les atomes de deutérium remplacent les atomes d'hydrogène dans le Busulfan.
Conditions de réaction: Les conditions spécifiques dépendent de la voie de synthèse choisie, mais l'échange de deutérium se produit généralement en présence de réactifs deutérés ou de solvants deutérés.
Production industrielle: Le this compound n'est pas couramment produit industriellement ; il est principalement utilisé comme étalon interne dans les dosages basés sur la spectrométrie de masse.
Analyse Des Réactions Chimiques
Réactions: Le Busulfan-d8 ne subit pas de réactions chimiques importantes en lui-même ; son rôle principal est celui d'un outil analytique.
Réactifs courants: Les solvants deutérés (par exemple, le diméthylsulfoxyde deutéré, DMSO-d6) sont utilisés pendant la synthèse et l'analyse.
Produits principaux: Étant donné que le this compound n'est pas directement impliqué dans les réactions, il ne produit pas de produits principaux.
Applications de la recherche scientifique
Chimie: Le this compound sert d'étalon interne pour quantifier les niveaux de Busulfan dans les échantillons biologiques à l'aide de la spectrométrie de masse.
Biologie: Il aide aux études pharmacocinétiques et à la recherche sur le métabolisme des médicaments.
Médecine: L'utilisation du this compound est principalement dans les laboratoires cliniques pour la surveillance thérapeutique des médicaments.
Industrie: Bien qu'il ne soit pas directement utilisé dans l'industrie, son application soutient indirectement le développement de médicaments et l'évaluation de la sécurité.
Mécanisme d'action
- Le busulfan exerce ses effets en :
Réticulation de l'ADN: Il forme des liaisons covalentes entre les brins d'ADN, perturbant la réplication et la transcription.
Inhibition de la thioredoxine réductase: Le busulfan inhibe cette enzyme, affectant l'équilibre redox.
Induction de l'apoptose: Il déclenche des voies de mort cellulaire programmée.
Applications De Recherche Scientifique
Chemistry: Busulfan-d8 serves as an internal standard for quantifying Busulfan levels in biological samples using mass spectrometry.
Biology: It aids in pharmacokinetic studies and drug metabolism research.
Medicine: this compound’s use is mainly in clinical laboratories for therapeutic drug monitoring.
Industry: While not directly used in industry, its application indirectly supports drug development and safety assessment.
Mécanisme D'action
- Busulfan exerts its effects by:
Cross-linking DNA: It forms covalent bonds between DNA strands, disrupting replication and transcription.
Thioredoxin Reductase Inhibition: Busulfan inhibits this enzyme, affecting redox balance.
Inducing Apoptosis: It triggers programmed cell death pathways.
Comparaison Avec Des Composés Similaires
Unicité: L'unicité du Busulfan-d8 réside dans son marquage au deutérium, qui permet une quantification précise.
Composés similaires: D'autres agents alkylants comme la cyclophosphamide et le melphalan sont structurellement liés mais ne sont pas marqués au deutérium.
N'oubliez pas que le this compound est avant tout un outil de recherche, qui aide à une quantification précise plutôt qu'à une utilisation thérapeutique directe. Si vous avez besoin de plus amples informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! .
Propriétés
IUPAC Name |
(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYZSDYWQREU-SQUIKQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661835 | |
| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116653-28-2 | |
| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



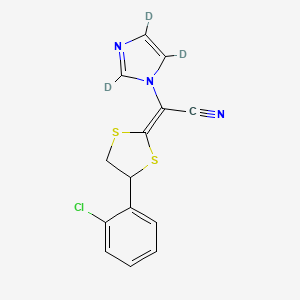
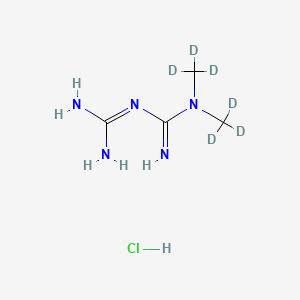

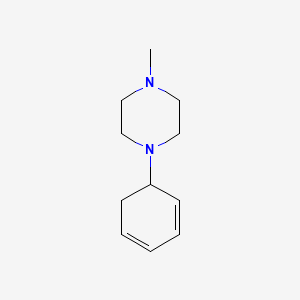
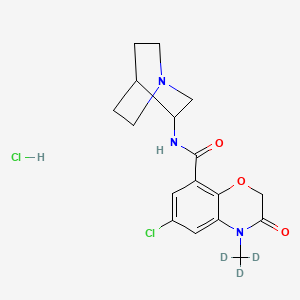
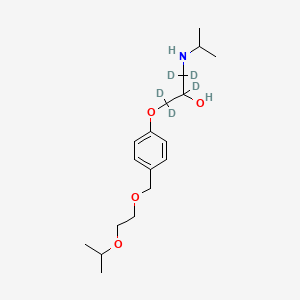
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
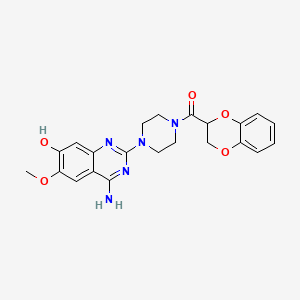
![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)
![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)
